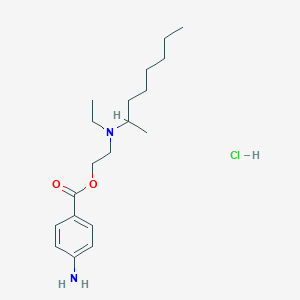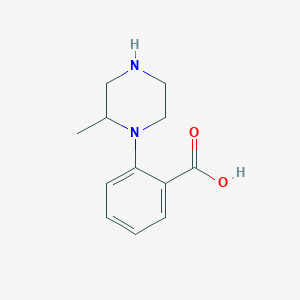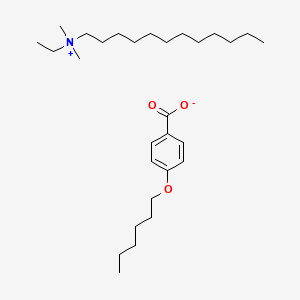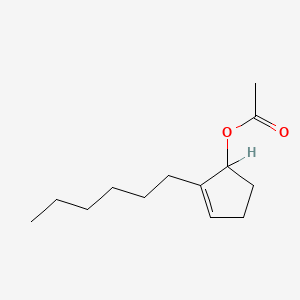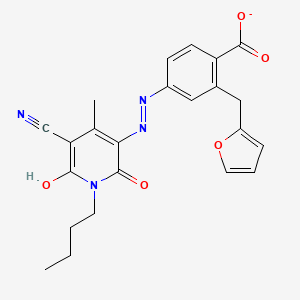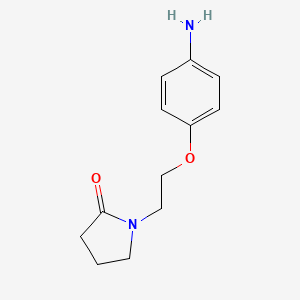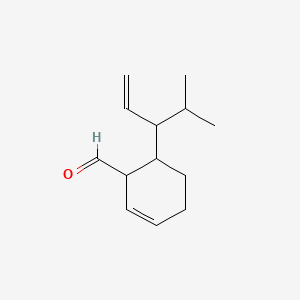
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde is an organic compound with the molecular formula C13H20O. It is a colorless to pale yellow liquid with a pungent odor. This compound is used as an intermediate in organic synthesis and in the production of various derivatives, including natural products and plant hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclohexene with isobutyraldehyde in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of plant hormones and their derivatives.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexene-1-carboxaldehyde: An α,β-unsaturated aldehyde used in organic synthesis.
2,6,6-Trimethyl-2-cyclohexene-1-carbaldehyde: Known for its use in fragrance and flavor industries.
Uniqueness
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form derivatives with diverse biological activities makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
67952-55-0 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
6-(4-methylpent-1-en-3-yl)cyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-4-12(10(2)3)13-8-6-5-7-11(13)9-14/h4-5,7,9-13H,1,6,8H2,2-3H3 |
InChI Key |
LIWODPOWBUCDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=C)C1CCC=CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


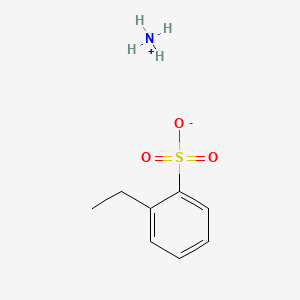
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)
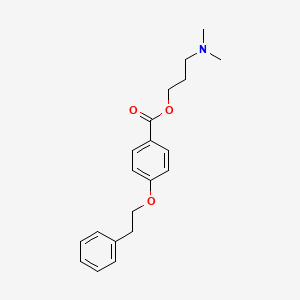


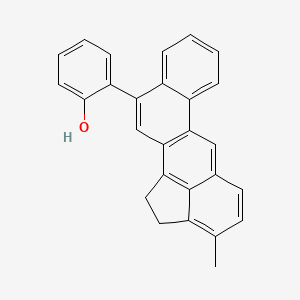
![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)

